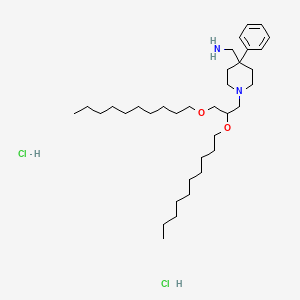
CP 46665
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP 46665 is a complex organic compound with the molecular formula C35H66Cl2N2O2
Vorbereitungsmethoden
The synthesis of CP 46665 involves multiple steps. One common method includes the reaction of 4-phenylpiperidine with 2,3-bis(decyloxy)propyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with methanamine to yield the final compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cancer Research
One of the primary areas of application for CP 46665 is in cancer therapy. Studies have assessed its effectiveness in inhibiting tumor growth and metastasis.
-
Case Study: Efficacy in Tumor Models
A study indicated that this compound failed to demonstrate significant therapeutic activity in rodent models of tumors, specifically anaplastic 3-LL primary tumors and human nonseminomatous germ cell tumors growing in nude mice. This finding suggests limitations in its effectiveness as a standalone treatment for certain cancer types . -
Immunomodulatory Effects
Research has shown that this compound can augment the potency of vaccines, particularly those involving irradiated L-1210 leukemia cells. However, it does not induce interferon in rodent models, which raises questions about its mechanism of action in immune modulation .
Immunology
This compound's role as an immunomodulator has been investigated with respect to enhancing immune responses against tumors.
- Mechanism of Action
The compound has been observed to enhance the immune response by potentially modifying the tumor microenvironment, thereby making it more conducive for immune cell infiltration and activity .
Data Table: Summary of Research Findings
Future Directions and Considerations
While this compound has shown promise in certain applications, its limitations highlight the need for further research. Future studies could focus on:
- Combination Therapies : Investigating this compound's potential when used alongside other therapeutic agents may yield better outcomes.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects could lead to enhanced applications in clinical settings.
Wirkmechanismus
The mechanism of action of CP 46665 involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to receptors or enzymes, modulating their activity. The decyloxy substituents enhance its lipophilicity, facilitating its passage through biological membranes. This compound can affect various signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, CP 46665 stands out due to its unique combination of structural features. Similar compounds include:
4-Piperidinemethanamine, 1-(2,3-dimethoxy)propyl-4-phenyl-, dihydrochloride: This compound has methoxy groups instead of decyloxy groups, resulting in different chemical and physical properties.
4-Piperidinemethanamine, 1-(2,3-bis(ethoxy)propyl)-4-phenyl-, dihydrochloride: The ethoxy substituents confer different solubility and reactivity compared to the decyloxy groups.
Eigenschaften
CAS-Nummer |
72618-10-1 |
|---|---|
Molekularformel |
C35H66Cl2N2O2 |
Molekulargewicht |
617.8 g/mol |
IUPAC-Name |
[1-(2,3-didecoxypropyl)-4-phenylpiperidin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C35H64N2O2.2ClH/c1-3-5-7-9-11-13-15-20-28-38-31-34(39-29-21-16-14-12-10-8-6-4-2)30-37-26-24-35(32-36,25-27-37)33-22-18-17-19-23-33;;/h17-19,22-23,34H,3-16,20-21,24-32,36H2,1-2H3;2*1H |
InChI-Schlüssel |
XOUQIEMZGODLKB-GTUFUJRRSA-N |
SMILES |
CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC.Cl.Cl |
Kanonische SMILES |
CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine CP 46665 CP 46665-1 CP-46,665 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















